(1R)-1-(5-bromothiophen-2-yl)ethan-1-ol

Description

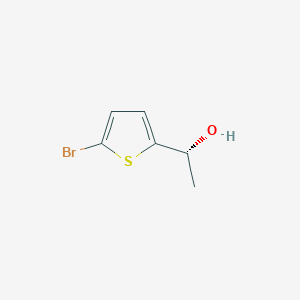

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(5-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGIFRWTOPRWPY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(S1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nmr Spectra Prediction:dft Calculations Can Provide Highly Accurate Predictions of ¹h and ¹³c Nmr Chemical Shifts.nih.govthe Giao Gauge Including Atomic Orbital Method is Commonly Employed for This Purpose.icm.edu.plby Calculating the Nmr Shielding Tensors for Each Atom in Each Significant Conformer and then Performing a Boltzmann Average, a Theoretical Nmr Spectrum Can Be Generated. Comparing These Calculated Shifts with the Experimental Spectrum Can Help Assign Specific Resonances and Confirm the Overall Connectivity and Structure. Discrepancies Between Calculated and Experimental Shifts Can Sometimes Even Point to Errors in the Initial Structural Assignment.nih.gov

| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) (Illustrative) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) (Illustrative) |

| C(α)-H | 5.15 (q) | 5.11 | C(α) | 65.4 |

| CH₃ | 1.62 (d) | 1.59 | CH₃ | 24.8 |

| Thiophene (B33073) H3 | 6.88 (d) | 6.91 | Thiophene C2 | 150.1 |

| Thiophene H4 | 7.05 (d) | 7.01 | Thiophene C3 | 123.5 |

| - | - | - | Thiophene C4 | 128.9 |

| - | - | - | Thiophene C5 | 111.7 |

Note: Calculated values are illustrative examples based on typical DFT accuracies and are Boltzmann-averaged over low-energy conformers.

Chiroptical Spectroscopy Prediction:for Determining the Absolute Configuration, the Prediction of Chiroptical Properties Such As Electronic Circular Dichroism Ecd or Vibrational Circular Dichroism Vcd is Paramount.researchgate.netnih.govtime Dependent Dft Td Dft is Used to Calculate the Electronic Transitions and Rotational Strengths That Give Rise to the Ecd Spectrum.researchgate.netsimilarly, Dft Can Compute the Vibrational Frequencies and Rotational Strengths for the Vcd Spectrum.

The standard procedure involves calculating the theoretical ECD or VCD spectrum for one enantiomer (e.g., the R-enantiomer). This predicted spectrum is then compared to the experimental spectrum. nih.gov If the signs and relative intensities of the major bands in the calculated and experimental spectra match, the absolute configuration is assigned as (R). If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as (S). chiralabsxl.com This combination of experimental chiroptical spectroscopy and high-level computation provides a powerful and non-destructive method for the unambiguous assignment of absolute stereochemistry.

| Computational Method | Spectroscopic Parameter | Application for (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol |

| DFT (e.g., B3LYP, ωB97X-D) | Ground-state geometry and conformational energies | Identification of stable conformers for Boltzmann averaging. |

| GIAO-DFT | ¹H and ¹³C NMR chemical shifts | Assignment of experimental NMR signals and structural verification. |

| TD-DFT | Electronic transitions and rotational strengths (ECD) | Prediction of the ECD spectrum for absolute configuration assignment. |

| DFT | Vibrational frequencies and rotational strengths (VCD) | Prediction of the VCD spectrum as an alternative/complementary method for absolute configuration assignment. |

By integrating these advanced spectroscopic and computational methods, a comprehensive and unambiguous characterization of this compound can be achieved, laying a solid foundation for its further study and application.

Applications of 1r 1 5 Bromothiophen 2 Yl Ethan 1 Ol As a Chiral Building Block

Precursor for Enantiopure Thiophene-Based Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.net (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol serves as a valuable starting material for the synthesis of a range of thiophene-based ligands, which have shown considerable promise in various metal-mediated asymmetric reactions. nih.gov The thiophene (B33073) moiety provides a unique electronic and steric environment that can influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Chiral phosphine ligands are a well-established class of ligands in asymmetric catalysis, particularly in hydrogenation reactions. sigmaaldrich.com The synthesis of P-chiral phosphine ligands, where the stereocenter is on the phosphorus atom, has been a significant area of research. nih.govresearchgate.nettcichemicals.com While direct synthesis routes from this compound to specific phosphine ligands are not extensively detailed in the provided search results, the general principles of phosphine ligand synthesis suggest that the hydroxyl group of the starting material can be replaced by a phosphine group through nucleophilic substitution, potentially involving activation of the hydroxyl group. The bromine atom on the thiophene ring also offers a handle for further functionalization, such as cross-coupling reactions to introduce phosphine moieties.

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile ligands in catalysis due to their strong σ-donating properties and steric tuneability. researchgate.netnih.govunideb.hu The synthesis of chiral NHC ligands derived from this compound would typically involve the construction of an imidazolium or related heterocyclic salt precursor. The chiral ethan-1-ol moiety can be incorporated into the N-substituent of the NHC. For instance, the amine derived from the chiral alcohol could be used to form one of the N-substituents on the heterocyclic ring. The resulting chiral NHC ligand can then be complexed with various transition metals to generate catalysts for asymmetric transformations. nih.gov

Thiophene-based chiral ligands have been successfully employed in a variety of metal-mediated asymmetric transformations. nih.gov For example, vanadium complexes of chiral Schiff base ligands derived from thiophene derivatives have been shown to catalyze the asymmetric oxidation of sulfides to sulfoxides with good enantioselectivities (up to 79% ee) and high yields (up to 89%). iaea.org Copper(II) complexes with chiral thiophene-2,5-bis(β-amino alcohol) ligands have demonstrated excellent enantioselectivity (up to 94.6% ee) and chemical yields (up to 99%) in asymmetric Henry reactions. nih.gov Furthermore, C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been utilized in copper-catalyzed Friedel-Crafts asymmetric alkylation, achieving moderate to good yields (up to 76%) and good enantioselectivity (up to 81% ee). nih.gov These examples highlight the potential of chiral ligands derived from thiophene frameworks in promoting stereoselective bond formation. acs.org

Table 1: Application of Thiophene-Based Chiral Ligands in Asymmetric Catalysis

| Reaction | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Yield |

| Asymmetric Sulfide Oxidation | Vanadium complexes of chiral Schiff base ligands | Sulfides | Up to 79% | Up to 89% |

| Asymmetric Henry Reaction | Cu(II) with chiral thiophene-2,5-bis(β-amino alcohol) ligands | Nitromethane and aromatic aldehydes | Up to 94.6% | Up to 99% |

| Asymmetric Friedel-Crafts Alkylation | Cu(OTf)2 with 2,5-bis(oxazolinyl)thiophene ligands | Indole and β-nitroolefin | Up to 81% | Up to 76% |

Chiral Auxiliaries and Inducers in Asymmetric Synthesis

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric reactions. morressier.com They are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to afford the desired enantiomerically enriched product.

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of cyclic compounds. mdpi.com The use of chiral auxiliaries attached to the dienophile is a common strategy to induce diastereoselectivity. harvard.edunih.gov While specific studies employing this compound as a chiral auxiliary in Diels-Alder reactions were not found in the search results, the general principle involves attaching the chiral alcohol to the dienophile, for instance, through an ester or amide linkage. The steric and electronic properties of the thiophene-based auxiliary would then direct the approach of the diene, leading to the preferential formation of one diastereomer. The effectiveness of this approach has been demonstrated with other chiral auxiliaries in achieving high levels of endo-selectivity and facial selectivity. princeton.edu

Asymmetric alkylation and aldol reactions are fundamental methods for the construction of chiral molecules. researchgate.netrsc.org Chiral auxiliaries play a crucial role in controlling the stereochemistry of enolate reactions. morressier.com For instance, chiral oxazolidinones, known as Evans auxiliaries, are widely used for this purpose. nih.gov In a similar vein, this compound could be converted into a chiral auxiliary, for example, by transformation into an oxazolidinone or a related heterocyclic system. This auxiliary, when attached to a carboxylic acid derivative, would direct the stereoselective alkylation of the corresponding enolate. Similarly, in aldol reactions, the chiral auxiliary would control the facial selectivity of the enolate addition to an aldehyde, leading to the formation of a specific diastereomer of the β-hydroxy carbonyl compound. nih.govrsc.org The development of new and efficient chiral auxiliaries is an ongoing area of research in asymmetric synthesis. morressier.com

Scaffolding for Advanced Organic Materials

The incorporation of chiral units into organic materials can lead to unique properties, including chiroptical activity, and the ability to form helical superstructures. This compound serves as a promising scaffold for such materials due to the combination of its thiophene ring, which is known for its electronic properties, and the chiral hydroxyl group.

Building Blocks for Chiral Conducting Polymers

Chiral conducting polymers (CCPs) are a class of materials that combine the electrical conductivity of conjugated polymers with the optical activity and stereoselectivity of chiral molecules. These materials have potential applications in chiral sensing, asymmetric catalysis, and chiroptoelectronics. nih.gov The synthesis of CCPs often involves the polymerization of chiral monomers.

This compound can be envisioned as a precursor to chiral thiophene monomers suitable for polymerization. The hydroxyl group can be derivatized to attach a polymerizable group or to modify the solubility and processing characteristics of the resulting polymer. The bromine atom on the thiophene ring provides a handle for various cross-coupling reactions, such as Stille or Suzuki coupling, which are commonly used in the synthesis of polythiophenes. nih.gov

The general approach would involve converting the alcohol into a more reactive monomer, for instance, by protecting the hydroxyl group and then functionalizing the thiophene ring at the bromine position. Subsequent polymerization could lead to a chiral polythiophene derivative. The stereochemistry of the (1R)-1-hydroxyethyl side chain would influence the helical conformation of the polymer backbone, leading to materials with distinct chiroptical properties. tue.nl

Table 1: Potential Chiral Thiophene Monomers Derived from this compound and their Polymerization Potential

| Monomer Structure (Hypothetical) | Potential Polymerization Method | Expected Polymer Properties |

| 2-(1-Hydroxyethyl)-5-vinylthiophene (derived from the title compound) | Oxidative chemical or electrochemical polymerization | Chiral, conducting, potentially soluble in organic solvents. |

| 2,5-Diethynylthiophene with a chiral hydroxyethyl side chain | Alkyne metathesis polymerization | Highly conjugated, chiral, with potential for self-assembly. |

| 2-Bromo-5-(1-hydroxyethyl)thiophene | Grignard Metathesis (GRIM) polymerization | Regioregular, chiral, with controlled molecular weight. nih.gov |

Precursors for Chiral Organic Semiconductors

Thiophene-based organic semiconductors are extensively studied for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The introduction of chirality into organic semiconductors can influence their molecular packing in the solid state, which in turn affects their charge transport properties.

This compound can serve as a starting material for the synthesis of novel chiral organic semiconductors. The chiral alcohol moiety can be used to create larger, more complex molecules with tailored electronic and self-assembly properties. For instance, the alcohol could be used in condensation reactions to link the chiral thiophene unit to other aromatic systems, creating donor-acceptor type molecules with potential for use in OPVs.

The synthesis of such materials would leverage the reactivity of both the hydroxyl group and the carbon-bromine bond. The precise control over the stereochemistry offered by the (1R) configuration is crucial for achieving reproducible material properties.

Intermediates in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of natural products and pharmaceuticals. rug.nl The thiophene ring is also a common motif in many biologically active compounds, valued for its ability to act as a bioisostere for a phenyl ring and for its unique electronic and metabolic properties.

The enantiomerically pure nature of this compound makes it a valuable intermediate for the synthesis of complex chiral molecules. The asymmetric synthesis of such chiral alcohols can be achieved through various methods, including the enantioselective reduction of the corresponding ketone, 2-acetyl-5-bromothiophene. researchgate.netnih.gov

Table 2: Examples of Asymmetric Ketone Reduction Methods for Synthesizing Chiral Alcohols

| Catalyst/Reagent | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Catalytic asymmetric reduction with borane | >95% | researchgate.net |

| Ru- or Rh-based catalysts with chiral ligands | Asymmetric transfer hydrogenation | >99% | acs.org |

| Ketoreductase enzymes | Biocatalytic reduction | Often >99% | nih.gov |

Once obtained, the chiral alcohol can be further transformed. The hydroxyl group can be converted into other functional groups or used as a handle for coupling reactions. The brominated thiophene ring allows for the introduction of diverse substituents through cross-coupling chemistry. This dual functionality enables the construction of complex molecular architectures with precise stereochemical control. For example, the compound could be a precursor for the synthesis of chiral ligands for asymmetric catalysis or for the elaboration of side chains in complex natural product synthesis. researchgate.net The use of chiral thiophene derivatives as intermediates in the synthesis of pharmaceutical compounds is an active area of research. arborpharmchem.com

Advanced Spectroscopic and Stereochemical Analysis of 1r 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For chiral molecules such as (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol, specialized NMR methods are employed to determine the stereochemistry.

Chiral Shift Reagents in NMR Analysis

To distinguish between enantiomers in NMR, chiral shift reagents (CSRs) are utilized. These are typically lanthanide complexes that can reversibly bind to the chiral substrate, in this case, the hydroxyl group of the alcohol. This interaction forms diastereomeric complexes that exhibit different NMR chemical shifts. acs.orgacs.orgnih.gov

For this compound, the addition of a chiral europium or praseodymium-based shift reagent would induce separation of signals for the (R) and (S) enantiomers in a racemic mixture. By analyzing the ¹H and ¹³C NMR spectra in the presence of a CSR like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), one can determine the enantiomeric excess and assign the absolute configuration based on established empirical models for secondary alcohols. acs.org The magnitude and direction of the induced shifts of the protons and carbons adjacent to the chiral center provide the necessary data for this assignment.

Table 1: Hypothetical ¹H NMR Chemical Shift Data of (±)-1-(5-bromothiophen-2-yl)ethan-1-ol in the Presence of a Chiral Shift Reagent.

| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with (R)-CSR | Chemical Shift (ppm) with (S)-CSR |

| H-α (CH-OH) | 4.95 | 5.15 (R), 5.12 (S) | 5.12 (R), 5.15 (S) |

| H-β (CH₃) | 1.65 | 1.85 (R), 1.88 (S) | 1.88 (R), 1.85 (S) |

| H-3' | 6.98 | 7.18 (R), 7.16 (S) | 7.16 (R), 7.18 (S) |

| H-4' | 6.85 | 7.05 (R), 7.03 (S) | 7.03 (R), 7.05 (S) |

2D NMR Techniques for Structural Elucidation

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule. For this compound, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methine proton (H-α) and the methyl protons (H-β), as well as the coupling between the aromatic protons on the thiophene (B33073) ring (H-3' and H-4').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the carbon signals for the chiral center (C-α), the methyl group (C-β), and the thiophene ring carbons (C-3' and C-4').

These 2D NMR methods provide a detailed map of the molecular structure, confirming the constitution of the molecule before proceeding with more advanced stereochemical analysis. ethz.chyoutube.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is highly sensitive to the absolute configuration of stereogenic centers. The experimental CD spectrum of this compound would be compared to a theoretically calculated spectrum to determine its absolute configuration.

Theoretical Calculations Supporting CD Spectra Interpretation

The interpretation of CD spectra is greatly enhanced by theoretical calculations, typically using time-dependent density functional theory (TD-DFT). By calculating the expected CD spectrum for a known configuration (e.g., the R configuration), a direct comparison with the experimental spectrum can be made. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com For this compound, the electronic transitions of the bromothiophene chromophore would be the main contributors to the CD spectrum.

Table 2: Predicted Electronic Transitions and Rotatory Strengths for this compound from TD-DFT Calculations.

| Transition | Wavelength (nm) | Rotatory Strength (R) in 10⁻⁴⁰ cgs |

| n -> π | 280 | +5.2 |

| π -> π | 245 | -12.8 |

| π -> π* | 210 | +25.1 |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is the infrared counterpart to electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.com VCD provides detailed information about the stereochemistry of a molecule in solution. nih.govnih.gov The VCD spectrum of this compound would exhibit characteristic bands, particularly in the C-H and O-H stretching regions, whose signs and intensities are diagnostic of the absolute configuration. As with CD, the experimental VCD spectrum is typically compared with a DFT-calculated spectrum for a known enantiomer to confirm the absolute configuration. rsc.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. caltech.eduresearchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. The presence of the bromine atom, a relatively heavy atom, facilitates the determination of the absolute configuration through the analysis of anomalous dispersion. researchgate.net The Flack parameter, derived from the crystallographic data, would provide a reliable indicator of the correct enantiomer.

Derivatization Strategies for Co-crystallization

The direct crystallization of a single enantiomer of a chiral alcohol like this compound can sometimes be challenging. Furthermore, to confirm its absolute stereochemistry via anomalous dispersion in X-ray crystallography, the presence of a heavier atom is often required. While the bromine atom in the thiophene ring can serve this purpose, forming high-quality single crystals suitable for diffraction is not always straightforward. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, offers a powerful strategy to overcome these hurdles. digitellinc.com Derivatization of the hydroxyl group is a key approach to promote the formation of well-ordered co-crystals.

Two primary derivatization strategies are commonly employed for chiral alcohols: the formation of diastereomeric esters with a chiral derivatizing agent or the formation of co-crystals with a carefully selected achiral co-former.

Diastereomeric Ester Formation: This classic approach involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers possess different physical properties, including solubility and crystal packing tendencies, which can be exploited for separation and crystallization. wikipedia.orgtcichemicals.com For this compound, suitable CDAs would be chiral carboxylic acids that form stable esters. The resulting diastereomeric esters can then be separated and crystallized individually.

A prominent example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. libretexts.org Reaction of this compound with both (R)- and (S)-Mosher's acid chlorides would yield two distinct diastereomeric esters. The presence of the bulky phenyl and trifluoromethyl groups can facilitate predictable crystal packing, increasing the likelihood of obtaining diffraction-quality crystals.

Co-crystallization with Achiral Co-formers: An alternative to covalent derivatization is the use of achiral co-formers to induce crystallization through non-covalent interactions, primarily hydrogen bonding. nih.gov The hydroxyl group of this compound is both a hydrogen bond donor and acceptor, making it an ideal candidate for forming co-crystals with molecules containing complementary functional groups.

The selection of a co-former is critical and is guided by principles of crystal engineering. nih.gov Suitable co-formers are typically rigid molecules with strong hydrogen bond acceptors, such as carboxylic acids, amides, or pyridyl derivatives. The goal is to create robust supramolecular synthons—predictable patterns of intermolecular interactions—that guide the assembly of the chiral alcohol and the co-former into a well-defined crystal lattice.

For this compound, potential co-formers could include dicarboxylic acids (e.g., fumaric acid, succinic acid) or aromatic compounds with multiple hydrogen bond acceptors (e.g., isonicotinamide). nih.govresearchgate.net The formation of a hydrogen bond between the alcohol's hydroxyl group and the co-former's functional group can significantly alter the crystallization landscape, promoting the growth of single crystals. Various screening methods, such as liquid-assisted grinding, slurry crystallization, or solvent evaporation from solutions containing both components, can be used to identify successful co-crystal-forming pairs. digitellinc.comtbzmed.ac.ir

| Strategy | Description | Example Reagent/Co-former | Key Interaction | Advantage |

| Diastereomeric Ester Formation | Covalent modification of the alcohol with a chiral acid to form separable diastereomers. | (R)- or (S)-Mosher's acid | Covalent Ester Bond | Different physical properties of diastereomers aid in separation and crystallization. |

| Co-crystallization | Formation of a multi-component crystal with an achiral co-former. | Isonicotinamide, Fumaric Acid | Hydrogen Bonding (O-H···N, O-H···O) | Avoids covalent modification; allows for tuning of crystal packing via co-former selection. |

Computational Approaches to Spectroscopic Data Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the interpretation of spectroscopic data and the stereochemical assignment of chiral molecules. icm.edu.plresearchgate.net By accurately predicting spectroscopic parameters for a given structure, one can compare theoretical spectra with experimental data to confirm a proposed structure or assign the absolute configuration.

The computational analysis of this compound typically involves a multi-step workflow.

Computational and Theoretical Studies of 1r 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its most stable three-dimensional shape and the distribution of its electrons. These factors are crucial determinants of its physical properties and chemical reactivity.

The flexibility of (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol arises from the rotation around the single bond connecting the chiral ethan-1-ol side chain to the thiophene (B33073) ring. Identifying the most stable conformation (the lowest energy arrangement of atoms) is critical for understanding its interactions. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Conformational analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy of the molecule at each step. This process, known as a potential energy surface (PES) scan, reveals the energy minima corresponding to stable conformers and the energy barriers between them. For instance, in studies of similar thiophene-based molecules, the B3LYP functional with a 6-31G(d) basis set has been effectively used to perform such scans. icm.edu.pl The analysis involves varying the dihedral angle between the thiophene ring and the side chain to map out the rotational energy landscape. The resulting lowest-energy structure represents the most probable conformation of the molecule in the gas phase.

| Dihedral Angle (Thiophene-C-C-O) | Relative Energy (kcal/mol) | Conformer Stability |

|---|---|---|

| 0° | 5.2 | Eclipsed (Unstable) |

| 60° | 0.0 | Gauche (Global Minimum) |

| 120° | 4.8 | Eclipsed (Unstable) |

| 180° | 1.5 | Anti (Local Minimum) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. icm.edu.plnih.gov For thiophene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to determine these orbital energies. nih.gov The analysis of the electron density distribution in these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. In molecules containing the 5-bromothiophen-2-yl moiety, the HOMO is often localized over the electron-rich thiophene ring, while the LUMO may be distributed across the ring and its substituents.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.72 | Electron-donating ability |

| LUMO Energy | -3.05 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.67 | Indicates high reactivity nih.gov |

Computational Modeling of Reaction Mechanisms Involving this compound

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the entire reaction pathway, identifying transition states, and calculating the energetics that govern the reaction's speed and outcome.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular arrangement that connects reactants to products. Identifying the structure and energy of the TS is crucial for understanding a reaction's mechanism and calculating its activation energy.

Computational methods can locate these TS structures on the potential energy surface. For example, in the synthesis of the title alcohol via the reduction of its corresponding ketone, 1-(5-bromothiophen-2-yl)ethanone, a TS analysis would model the approach of the hydride reagent (e.g., from NaBH₄) to the carbonyl carbon. The calculation would reveal the geometry of the complex at the moment of bond formation and provide the energy barrier that must be overcome for the reaction to proceed. Such calculations are vital for optimizing reaction conditions and understanding stereoselectivity.

For a typical functionalization reaction of this compound, such as esterification, computational modeling can compare different pathways. For instance, it could model an acid-catalyzed versus a base-catalyzed mechanism, calculating the activation barriers for each to predict which would be kinetically favored. This predictive power allows for the rational design of synthetic routes.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.0 |

| Calculated Ea | +22.5 |

| Calculated ΔH | -15.0 |

Prediction of Spectroscopic Parameters via Ab Initio Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. Ab initio methods, particularly DFT, are widely used to simulate NMR and IR spectra.

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. icm.edu.pl This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in the assignment of complex signals.

Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. The simulation provides the frequencies and intensities of the fundamental vibrational modes. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the raw data are typically scaled by an empirical factor to improve agreement with experimental spectra. icm.edu.pl This allows for the confident assignment of key functional group vibrations, such as the O-H stretch of the alcohol and the C-Br and C-S stretches of the bromothiophene ring.

| Parameter | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift (C-Br) | GIAO-DFT | 121.4 ppm | ~123 ppm |

| ¹³C Chemical Shift (C-S) | GIAO-DFT | 146.2 ppm | ~147 ppm |

| IR Frequency (C=C stretch) | DFT (scaled) | 1565 cm⁻¹ | 1569 cm⁻¹ |

| IR Frequency (C-H thiophene) | DFT (scaled) | 3105 cm⁻¹ | 3100 cm⁻¹ |

Structure-Reactivity Relationship Studies through Computational Tools

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, in silico studies, primarily leveraging Density Functional Theory (DFT), offer deep insights into its electronic properties and predict its behavior in chemical reactions. While specific published research focusing exclusively on this molecule is limited, we can extrapolate the methodologies and analyses applied to analogous chiral alcohols and thiophene derivatives to outline a comprehensive computational study.

At the heart of these computational investigations is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), researchers can accurately calculate key structural parameters. rroij.comrroij.com These parameters, including bond lengths, bond angles, and dihedral angles, form the foundation for all subsequent reactivity predictions.

One of the most common approaches to understanding reactivity is Frontier Molecular Orbital (FMO) theory. rroij.comrroij.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. rroij.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the thiophene ring, influenced by the electron-withdrawing bromine atom, highlighting potential sites for nucleophilic attack.

To visualize these reactive sites, a Molecular Electrostatic Potential (MEP) map is often generated. rroij.comrroij.com This map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different charge regions. For this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the oxygen atom of the alcohol, confirming its role as a hydrogen bond acceptor and a site of electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially near the bromine atom, indicating sites susceptible to nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. rroij.comlongdom.org These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. rroij.com Such descriptors are invaluable for comparing the reactivity of this compound with other similar compounds in a systematic manner.

Furthermore, computational tools can be employed to model reaction mechanisms involving the chiral alcohol. For instance, in an esterification reaction, DFT calculations can map out the entire reaction pathway, identifying the transition state structures and calculating their activation energies. acs.org This allows for a theoretical prediction of the reaction rate and can help explain the stereoselectivity of reactions involving the chiral center. By comparing the energy barriers for different attack trajectories on the chiral carbon, one can understand why one stereoisomer is formed preferentially over another.

The following tables represent the type of data that would be generated from a comprehensive computational study of this compound, based on methodologies applied to similar molecules.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | 1.43 Å |

| O-H | 0.96 Å | |

| C-Br | 1.88 Å | |

| C-S (avg.) | 1.74 Å | |

| Bond Angle | C-O-H | 108.5° |

| Thiophene-C-O | 112.0° | |

| Dihedral Angle | H-O-C-Thiophene | 60.0° |

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.625 |

| Electrophilicity Index (ω) | 2.85 |

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Catalysts for (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol Synthesis

The efficient synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern medicinal and materials chemistry. nih.govnih.gov Future research will undoubtedly focus on discovering and optimizing novel catalytic systems for the asymmetric synthesis of this compound from its prochiral ketone precursor, 1-(5-bromothiophen-2-yl)ethanone.

Key areas of investigation will include:

Chiral Transition Metal Catalysis: The development of new catalysts based on rhodium, copper, or ruthenium, paired with novel chiral ligands, presents a promising avenue. acs.orgrsc.org For instance, C2-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands could be adapted to create highly efficient Lewis acid catalytic systems for asymmetric reduction. researchgate.net

Organocatalysis: Chiral phosphorus acids (CPAs) and chiral amino alcohols are powerful organocatalysts for asymmetric reductions. beilstein-journals.orgpolyu.edu.hk Research into new P-stereogenic or amino acid-derived catalysts could offer metal-free, highly enantioselective routes to the target alcohol. beilstein-journals.org

Biocatalysis: The use of alcohol dehydrogenases (ADHs) is an increasingly attractive method for producing chiral alcohols with high enantiomeric purity. nih.gov Screening for and engineering novel ADHs from microorganisms like Rhodococcus that can efficiently reduce the sterically demanding 1-(5-bromothiophen-2-yl)ethanone will be a significant research focus.

| Catalyst Type | Example Catalyst/Ligand | Potential Advantages | Research Goal |

|---|---|---|---|

| Transition Metal | Rh- or Cu-complex with Chiral Phosphine or N-heterocyclic Carbene (NHC) Ligands acs.org | High turnover numbers, broad substrate scope. | Achieve >99% enantiomeric excess (ee) with low catalyst loading. |

| Organocatalyst | BINOL-derived Chiral Phosphoric Acids (CPAs) beilstein-journals.org | Metal-free, lower toxicity, robust reaction conditions. | Develop recyclable catalysts for large-scale synthesis. |

| Biocatalyst | Alcohol Dehydrogenase (ADH) from Rhodococcus sp. nih.gov | Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temp). | Engineer enzyme for high substrate tolerance and productivity. |

Exploration of Sustainable and Green Chemistry Approaches for its Production

In line with the global push for environmental sustainability, future production methods for this compound will need to adhere to the principles of green chemistry. nih.gov This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Promising research directions include:

Biocatalytic Reduction: As mentioned, enzyme-catalyzed reductions use water as a solvent, operate at ambient temperature and pressure, and are highly selective, thus representing a premier green chemistry approach. nih.gov

Catalysis in Green Solvents: Moving away from traditional volatile organic solvents is crucial. Research into performing catalytic asymmetric hydrogenations or transfer hydrogenations in greener solvents like ethanol (B145695) or even water is a key goal. rsc.orgunito.it

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can significantly improve safety, efficiency, and scalability while reducing waste. unibe.ch A multi-step flow platform could be designed for the synthesis and purification of the chiral alcohol.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods, offering a greener pathway for steps such as catalyst preparation or precursor synthesis. mdpi.com

| Methodology | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Water, Ethanol, Deep Eutectic Solvents unito.it |

| Catalyst | Stoichiometric chiral reducing agents (e.g., chiral boranes) | Catalytic amounts of recyclable metal complexes, organocatalysts, or enzymes rsc.orgnih.gov |

| Energy Input | Prolonged heating or cooling | Ambient temperature (biocatalysis), microwave irradiation, or efficient heating in flow reactors mdpi.com |

| Waste Generation | High E-Factor due to stoichiometric reagents and solvent use | Lower E-Factor due to catalysis, solvent recycling, and higher atom economy unito.it |

Integration of this compound into Materials Science Applications

The unique structure of this compound makes it an attractive candidate for the development of advanced functional materials. The chiral pendant group can induce helical structures in polymers, leading to materials with unique chiroptical properties. tandfonline.com

Future applications to be explored:

Chiral Polythiophenes: The compound can be functionalized and used as a monomer for the synthesis of chiral polythiophenes. rsc.orgnih.gov These polymers are expected to exhibit distinct circular dichroism (CD) signals and could be applied as chiral sensors for enantioselective recognition or as materials for circularly polarized light emission in organic light-emitting diodes (OLEDs).

Chiral Liquid Crystals: By incorporating the chiral thiophene (B33073) moiety into mesogenic structures, novel chiral liquid crystals could be developed. The stereocenter would act as a powerful chiral dopant to induce helical phases.

Asymmetric Catalysis Supports: The molecule could be immobilized onto a solid support (e.g., silica, polymer beads) to create a heterogeneous chiral catalyst or ligand. This would facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry.

| Application Area | Material Type | Key Property Derived from Chiral Thiophene |

|---|---|---|

| Organic Electronics | Chiral Polythiophene Films researchgate.net | Circularly Polarized Luminescence (CPL), Chiral Spintronics |

| Sensing | Polymer-based Chemosensors | Enantioselective recognition of chiral analytes |

| Separation Science | Chiral Stationary Phase (CSP) for HPLC | High-resolution separation of racemic mixtures |

| Optics | Furan-Thiophene Copolymers acs.org | Tunable electro-optical activity and structural color |

Mechanistic Investigations into its Catalytic Roles

When this compound or its derivatives are used as chiral ligands or organocatalysts, a deep understanding of the reaction mechanism is essential for rational catalyst design and optimization.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of catalytic reactions. mdpi.com This can help elucidate the origin of enantioselectivity by identifying the key non-covalent interactions between the catalyst and the substrate that stabilize the favored transition state.

Kinetic Studies: Detailed kinetic analysis of reactions catalyzed by systems involving this chiral scaffold can help build a comprehensive mechanistic picture. researchgate.net This includes determining reaction orders, activation parameters, and identifying any catalyst deactivation pathways.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as Attenuated Total Reflection-Infrared (ATR-IR) or NMR spectroscopy, can be used to observe reaction intermediates and catalyst resting states directly, providing invaluable mechanistic insights. researchgate.net

Exploiting the Chiral Thiophene Scaffold for Advanced Chemical Biology Probes

Thiophene-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and their favorable pharmacokinetic properties. researchgate.netsciensage.infonih.gov The combination of a thiophene ring, a stereocenter, and a reactive bromine handle makes this compound an excellent starting point for the development of sophisticated chemical biology probes. scispace.com

Emerging avenues include:

Fragment-Based Drug Discovery: The molecule can serve as a chiral fragment for screening against biological targets like enzymes or receptors. Its defined 3D structure can provide specific interactions within protein binding pockets.

Synthesis of Bioactive Derivatives: The bromine atom is a versatile functional handle that allows for the introduction of diverse functionalities via cross-coupling reactions (e.g., Suzuki, Kumada). mdpi.com This enables the rapid synthesis of libraries of chiral thiophene derivatives for screening and structure-activity relationship (SAR) studies. acs.org

Targeted Covalent Inhibitors: The thiophene scaffold can be incorporated into molecules designed to form a covalent bond with a specific residue (e.g., cysteine) in a protein target, leading to highly potent and selective inhibitors. The chirality of the molecule would be critical for ensuring the correct orientation for the covalent reaction.

Q & A

Q. What synthetic routes are recommended for preparing (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol with high enantiomeric purity?

The enantioselective synthesis of this compound typically involves asymmetric reduction of the corresponding ketone precursor, 5-bromo-2-thienyl ketone. Catalytic methods such as Corey-Bakshi-Shibata (CBS) reduction or enzymatic reduction using alcohol dehydrogenases are effective. For example, borane-dimethylsulfide complexes with chiral ligands (e.g., oxazaborolidines) can achieve enantiomeric excess (ee) >85% . Post-reduction purification via chiral HPLC (e.g., using Chiralpak AD-H columns) is critical to confirm and enhance stereochemical purity .

Q. How can the stereochemistry of this compound be confirmed spectroscopically?

Chiral HPLC coupled with polarimetry or circular dichroism (CD) is standard for verifying enantiomeric purity. Nuclear Magnetic Resonance (NMR) analysis, particularly and chemical shifts, can distinguish stereoisomers when compared to known standards. For example, the hydroxyl-bearing carbon in the (1R)-configuration exhibits distinct NMR shifts (~70-75 ppm) compared to its enantiomer .

Q. What are the solubility properties of this compound in common solvents?

Similar secondary alcohols (e.g., (1R)-1-(4-methylphenyl)ethan-1-ol) show moderate solubility in polar solvents (e.g., water: ~5-10 mg/mL) and high solubility in organic solvents like dichloromethane, ethanol, and THF. The bromothiophene moiety may reduce polarity slightly, enhancing solubility in less polar solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for asymmetric reductions of 5-bromo-2-thienyl ketone precursors?

Variations in yields often arise from differences in catalyst loading, reaction temperature, or solvent choice. Systematic optimization studies (e.g., Design of Experiments, DoE) can identify critical parameters. For instance, increasing borane-dimethylsulfide equivalents (6.2 eq.) improved yields to 120% in analogous aryl ethanol syntheses . Contradictions may also stem from unaccounted side reactions (e.g., over-reduction); monitoring via TLC or GC-MS is advised .

Q. What role does the bromothiophene substituent play in the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine atom on the thiophene ring activates the adjacent carbon for nucleophilic substitution or Suzuki-Miyaura coupling. For example, the compound can serve as a chiral building block in palladium-catalyzed reactions to synthesize complex heterocycles, as seen in imidazole derivatives . Steric hindrance from the thiophene ring may require tailored ligands (e.g., bulky phosphines) to enhance coupling efficiency .

Q. How does the electronic nature of the bromothiophene group influence the compound’s stability under acidic or basic conditions?

The bromine atom increases electrophilicity, making the alcohol prone to oxidation under acidic conditions. Stability studies under varying pH (e.g., pH 2-12) reveal decomposition above pH 10, likely due to base-catalyzed elimination. Protective strategies (e.g., silylation of the hydroxyl group) are recommended for reactions requiring basic media .

Methodological Notes

- Stereochemical Purity Analysis : Always cross-validate chiral HPLC results with polarimetry or CD to avoid false positives from co-eluting impurities .

- Reaction Optimization : Use DoE to efficiently explore parameter spaces (e.g., temperature, catalyst loading) and mitigate yield discrepancies .

- Stability Testing : Conduct accelerated degradation studies under varied conditions to identify decomposition pathways early in synthesis workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.